

Lu 19-005 (Indatraline): A Technical Guide to its Discovery and Preclinical Development

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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Lu 19-005, chemically known as (±)-trans-3-(3,4-dichlorophenyl)-N-methyl-1-indanamine hydrochloride and more commonly referred to as **Indatraline**, is a potent, non-selective monoamine transporter inhibitor. Developed by the pharmaceutical company H. Lundbeck A/S, Lu 19-005 emerged from research programs aimed at discovering novel antidepressant agents. Its mechanism of action involves the blockade of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, leading to increased synaptic concentrations of these key neurotransmitters. While initially investigated for the treatment of depression, its cocaine-like pharmacological profile, characterized by a slower onset and longer duration of action, also positioned it as a candidate for the treatment of cocaine addiction. This technical guide provides a comprehensive overview of the discovery, synthesis, and extensive preclinical characterization of Lu 19-005, including detailed experimental protocols and a summary of its binding and functional activities. Notably, despite its promising preclinical profile, there is no publicly available evidence of Lu 19-005 having progressed into formal clinical trials for any indication.

Discovery and Rationale

The development of Lu 19-005 in the 1980s was rooted in the monoamine hypothesis of depression, which posits that a deficiency in synaptic levels of serotonin, norepinephrine, and dopamine is a key etiological factor in the pathophysiology of depressive disorders.[1][2] At the



time, existing antidepressant medications, such as tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs), targeted these systems but were often associated with significant side effects and a delayed onset of action.

The rationale behind the development of a triple reuptake inhibitor like Lu 19-005 was to create a compound that could potentiate all three major monoamine neurotransmitter systems simultaneously, with the hypothesis that this broad-spectrum activity would lead to enhanced antidepressant efficacy and a faster onset of action.[1] The phenylindan scaffold of Lu 19-005 was identified as a promising chemical starting point for potent monoamine transporter ligands.

Synthesis of Lu 19-005

Several synthetic routes for Lu 19-005 have been reported. One of the earliest and most cited methods was developed by Bøgesø and colleagues at Lundbeck.[3] More recent advancements include microwave-assisted synthesis to accelerate the process.[2]

Experimental Protocol: Representative Synthesis

A common synthetic approach involves a multi-step process starting from 1-indanone derivatives. The following is a generalized protocol based on reported syntheses:

- Step 1: Ketone Reduction. The starting ketone is reduced to the corresponding alcohol. This
 step often yields a mixture of cis and trans isomers, with the cis isomer being the
 predominant product.
- Step 2: Mesylation. The hydroxyl group of the cis-alcohol is converted to a mesylate, a good leaving group, while preserving the stereochemistry.
- Step 3: Nucleophilic Substitution. The mesylate is then reacted with N-methylbenzylamine.
 This reaction proceeds via an SN2 mechanism, leading to a Walden inversion and the formation of the desired trans-diastereomer.
- Step 4: Deprotection. The final step involves the removal of the benzyl protecting group to yield the racemic mixture of (±)-trans-indatraline.[3]

Preclinical Pharmacology



The pharmacological profile of Lu 19-005 has been extensively characterized through a variety of in vitro and in vivo preclinical studies. These studies have consistently demonstrated its potent and non-selective inhibition of the three major monoamine transporters.

Binding Affinity

The affinity of Lu 19-005 for DAT, SERT, and NET has been determined using radioligand binding assays. These assays measure the ability of the compound to displace a specific radiolabeled ligand from its binding site on the transporter.

Table 1: In Vitro Binding Affinities (Ki) of Lu 19-005 for Monoamine Transporters

Transporter	Radioligand	Tissue/Cell Line	Ki (nM)	Reference
DAT	[3H]Mazindol	Rat Striatum	1.7	[4]
SERT	[3H]Citalopram	Rat Brain	0.42	[5]
NET	[3H]Nisoxetine	Rat Cerebral Cortex	5.8	[6]

Monoamine Uptake Inhibition

Functional assays measuring the inhibition of neurotransmitter uptake into synaptosomes (resealed nerve terminals) have confirmed the potent inhibitory activity of Lu 19-005.

Table 2: In Vitro Monoamine Uptake Inhibition (IC50) of Lu 19-005

Neurotransmitter	Tissue	IC50 (nM)	Reference
Dopamine	Rat Striatal Synaptosomes	3.7	[7]
Serotonin	Rat Brain Synaptosomes	0.74	[7]
Noradrenaline	Rat Brain Synaptosomes	2.3	[7]



Experimental Protocols: Key Assays

- Membrane Preparation: Brain tissue (e.g., rat striatum for DAT, cerebral cortex for NET, whole brain minus striatum for SERT) is homogenized in ice-cold buffer. The homogenate is centrifuged, and the resulting pellet is washed and resuspended to obtain a crude membrane preparation.
- Assay Incubation: Aliquots of the membrane preparation are incubated with a specific radioligand (e.g., [3H]mazindol for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET) and varying concentrations of Lu 19-005 or a competing drug.
- Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
- Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
- Synaptosome Preparation: Brain tissue is homogenized in a sucrose solution and subjected to differential centrifugation to isolate the synaptosomal fraction.
- Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of Lu 19-005 or a vehicle control.
- Uptake Initiation: The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine).
- Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.
- Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.

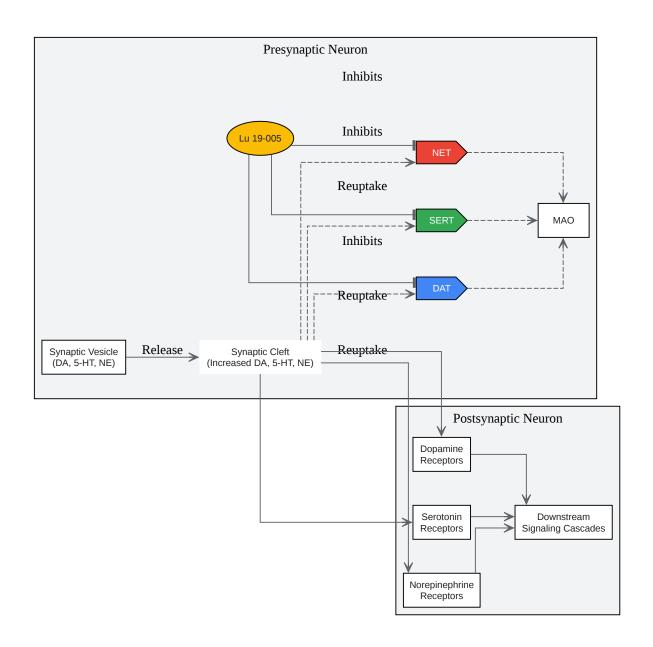


 Data Analysis: The concentration of Lu 19-005 that inhibits 50% of the specific neurotransmitter uptake (IC50) is determined.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of Lu 19-005 is the competitive inhibition of the dopamine, serotonin, and norepinephrine transporters. By binding to these transporters, Lu 19-005 blocks the reuptake of the respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the concentration and duration of action of these monoamines in the synapse, thereby enhancing neurotransmission.





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Figure 1. Mechanism of action of Lu 19-005.

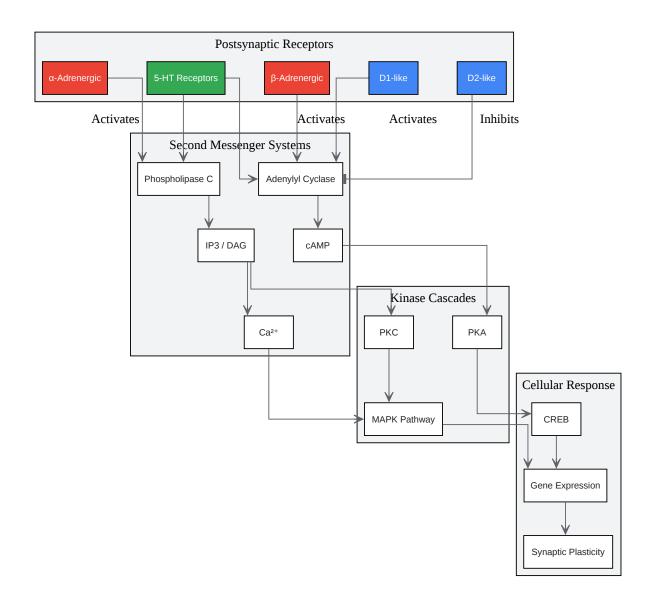


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The downstream signaling pathways activated by the increased synaptic monoamine concentrations are complex and involve a multitude of G-protein coupled receptors and their associated second messenger systems. For example, increased dopamine can activate D1-like (Gs-coupled) and D2-like (Gi/o-coupled) receptors, leading to modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels. Similarly, serotonin and norepinephrine activate a wide array of receptor subtypes, influencing various intracellular signaling cascades, including the phosphoinositide and mitogen-activated protein kinase (MAPK) pathways.[3][8]





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Figure 2. Simplified overview of downstream signaling pathways.



In Vivo Pharmacology and Behavioral Studies

Animal studies have been instrumental in characterizing the in vivo effects of Lu 19-005. These studies have largely focused on its potential as a substitute therapy for cocaine addiction due to its similar mechanism of action but more favorable pharmacokinetic profile (slower onset, longer duration).[1]

In rhesus monkeys trained to discriminate cocaine from saline, Lu 19-005 produced a doseand time-dependent substitution for cocaine.[1] Furthermore, repeated administration of **indatraline** led to a sustained decrease in cocaine self-administration.[1] However, at doses effective in reducing cocaine intake, undesirable side effects such as stereotypies, weight loss, and mild anemia were observed, which may have limited its clinical utility.[1]

Clinical Development

Despite its robust preclinical profile as a potent monoamine reuptake inhibitor, a thorough review of publicly available clinical trial registries and scientific literature reveals no evidence that Lu 19-005 (Indatraline) has been formally evaluated in human clinical trials for depression, cocaine addiction, or any other indication. The reasons for the apparent discontinuation of its development are not publicly documented but could be related to the side effects observed in preclinical animal models or other strategic decisions by the developing company.

Conclusion

Lu 19-005 (Indatraline) represents a significant milestone in the exploration of triple reuptake inhibitors as potential therapeutic agents. Its discovery and preclinical development provided valuable insights into the pharmacology of monoamine transporters and the potential of broad-spectrum monoamine enhancement. The comprehensive preclinical data package, including detailed synthesis, binding, and functional characterization, underscores its potency as a research tool for investigating the roles of dopamine, serotonin, and norepinephrine in various physiological and pathological processes. While Lu 19-005 did not translate into a clinically approved medication, the knowledge gained from its development has undoubtedly contributed to the broader understanding of monoaminergic systems and informed the design of subsequent generations of antidepressant and anti-addiction medications.



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